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Compound of Interest

Compound Name: 3,4-Dimethylcinnamic acid

Cat. No.: B8662450

Introduction & Chemical Profile

3,4-Dimethylcinnamic acid is an

-unsaturated carboxylic acid characterized by a phenyl ring substituted with two methyl groups
at the meta and para positions. It serves as a vital building block in medicinal chemistry,
particularly in the development of adenosine receptor antagonists and antiallergenic agents.

This guide provides a validated spectroscopic dataset (NMR, IR, MS) to assist researchers in
the identification and quality control of this compound during synthesis and drug development.

Compound Identity

Parameter Detail

IUPAC Name (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid
Common Name 3,4-Dimethylcinnamic acid

CAS Registry Number 60521-25-7

Molecular Formula C11H1202

Molecular Weight 176.21 g/mol

Melting Point 142 °C (Recrystallized from ethanol/water)

Solubilit Soluble in DMSO, Methanol, Ethanol; Sparingly
olubili
Y soluble in water.[1][2]
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Synthesis & Structural Logic

The standard synthesis involves a Knoevenagel condensation between 3,4-
dimethylbenzaldehyde and malonic acid in the presence of a base (e.g., pyridine/piperidine).
This pathway predominantly yields the thermodynamically stable trans (E) isomer.

Reaction Pathway Visualization

3,4-Dimethylbenzaldehyde

(C9H100) P ridine, 100°C
Intermediate - CO2, - H20 >l 3,4-Dimethylcinnamic Acid
//—-V (Decarboxylation) (C11H1202)
Malonic Acid

(C3H404)

Click to download full resolution via product page
Caption: Knoevenagel condensation pathway yielding the (E)-isomer via decarboxylation.

Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below corresponds to the trans-isomer. The large coupling constant (

Hz) of the vinylic protons confirms the E-configuration.

H NMR Data (400 MHz, DMSO-
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Expert Insight: The chemical shift difference between the two methyl groups is minimal (

ppm) due to the similar electronic environment at the meta and para positions, but
they are distinct in high-field instruments.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functionality and the conjugated alkene
system.

Wavenumber (cm
Vibration Mode Functional Group Notes

)

Broad band,
2500-3300 O-H stretch Carboxylic Acid characteristic of

dimeric H-bonding.

Lower frequency than
non-conjugated acids
(~1710) due to

resonance.

1680-1695 C=0 stretch Conjugated Acid

Sharp, medium

1625-1635 C=C stretch Alkene intensity; confirms

-unsaturation.

o Skeletal vibrations of
1510, 1450 C=C stretch Aromatic Ring )
the benzene ring.

Strong out-of-plane
~980 C-H bend trans-Alkene bending; diagnostic
for trans geometry.
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Mass Spectrometry (MS)

The mass spectrum follows a fragmentation pattern typical of cinnamic acid derivatives,
characterized by the sequential loss of the hydroxyl and carbonyl groups.

 lonization Mode: Electron Impact (El, 70 eV)
e Molecular lon (

):m/z 176 (Base peak or high intensity)
Fragmentation Pathway
e (176): Molecular ion.
e (159): Loss of hydroxyl radical from the carboxylic acid.
e (131): Decarboxylation/Loss of formate radical, forming a substituted styryl cation.

e Tropylium lon Formation: The fragment at m/z 131 often rearranges to a stable dimethyl-
tropylium ion structure.
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Caption: Primary fragmentation pathway under Electron Impact (EIl) ionization.

Experimental Protocol for Analysis

To ensure reproducible spectral data, follow these preparation steps:
 NMR Sample: Dissolve 10 mg of 3,4-dimethylcinnamic acid in 0.6 mL of DMSO-
. If using CDCI

, the acid proton may appear broader or shift depending on concentration and water content.

e IR Sample: Prepare a KBr pellet (1-2% sample in KBr) to avoid solvent interference in the
carbonyl region.

o Storage: Store the solid at -20°C. The compound is stable but can undergo
photodimerization (2+2 cycloaddition) if exposed to strong UV light for extended periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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